[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone
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Description
[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Biological Activity
The compound [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone (CAS Number: 1240244-30-7) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- SMILES Notation : Cc1c(cccc1C2=NC(C)(C)CO2)C(=O)c3c[nH]c[n]3
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The imidazole and oxazole rings are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to protein targets involved in disease processes.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral strains such as HIV and Dengue virus. Specifically, imidazole derivatives have been reported to inhibit viral proteases and RNA polymerases, which are essential for viral replication.
Compound | Virus Targeted | EC50 (μM) | Reference |
---|---|---|---|
Compound A | HIV | 0.35 | |
Compound B | Dengue | 1.85 | |
Compound C | Yellow Fever | 0.26 |
Anticancer Activity
The anticancer potential of this compound is supported by its ability to inhibit key enzymes involved in cancer cell proliferation. The oxazole moiety has been highlighted for its role in enhancing the cytotoxic effects against various cancer cell lines.
Case Studies
- Inhibition of HDAC : A study demonstrated that derivatives of imidazole can inhibit histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Targeting Thymidylate Synthase : Research indicated that compounds with similar structures effectively inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells.
Efficacy in Biological Assays
The biological activity of this compound has been assessed through various assays:
Properties
IUPAC Name |
[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQFWZMNZODQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C2=CN=CN2)C3=NC(CO3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.